molecular formula C41H50N6O2 B7881215 Ultraviolet AbsorbentUV-360

Ultraviolet AbsorbentUV-360

Cat. No.: B7881215
M. Wt: 658.9 g/mol
InChI Key: ZRFPPIQVEQSFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ultraviolet Absorbent UV-360, also known as methylene bis-benzotriazolyl tetramethylbutylphenol, is a benzotriazole-based organic compound. It is widely used in sunscreens and other products to absorb ultraviolet radiation, providing protection against both ultraviolet A and ultraviolet B rays. This compound is known for its broad-spectrum ultraviolet radiation absorption, reflecting and scattering ultraviolet rays, and its minimal skin penetration .

Preparation Methods

The preparation of Ultraviolet Absorbent UV-360 involves several steps:

    Diazotization and Coupling Reaction: Hydrochloric acid, o-nitroaniline, and sodium nitrite are reacted to obtain a diazonium solution. This solution is then coupled with tert-octylphenol in the presence of water, petroleum ether, and nekal to form an o-nitro azo compound.

    Reduction and Condensation: The o-nitro azo compound undergoes reduction using hydrazine hydrate, glucose, and aluminum powder in the presence of liquid alkali and methanol. The resulting compound is then subjected to condensation with di-n-propylamine, paraformaldehyde, and trimethylbenzene to form the crude product of Ultraviolet Absorbent UV-360.

    Purification: The crude product is further purified by reacting with trimethylbenzene and methanol to obtain the final product.

Chemical Reactions Analysis

Ultraviolet Absorbent UV-360 undergoes various chemical reactions:

Scientific Research Applications

Ultraviolet Absorbent UV-360 has a wide range of scientific research applications:

Mechanism of Action

Ultraviolet Absorbent UV-360 exerts its effects by absorbing ultraviolet radiation and converting it into less harmful energy forms, such as heat. The compound’s molecular structure allows it to absorb ultraviolet rays effectively, preventing them from penetrating the skin or degrading materials. The primary molecular targets are the ultraviolet rays themselves, and the pathways involved include the absorption and dissipation of ultraviolet energy .

Comparison with Similar Compounds

Ultraviolet Absorbent UV-360 is unique due to its broad-spectrum ultraviolet absorption and minimal skin penetration. Similar compounds include:

Ultraviolet Absorbent UV-360 stands out due to its stability, minimal skin penetration, and broad-spectrum protection, making it a preferred choice in many applications.

Biological Activity

Ultraviolet Absorbent UV-360, identified by the CAS number 103597-45-1, is a compound primarily composed of zirconium oxide, engineered for its ability to absorb ultraviolet (UV) radiation. This article delves into its biological activity, examining its protective effects against UV-induced damage and potential applications in various fields.

UV-360 exhibits significant UV absorption properties, particularly within the range of 310-360 nm, which encompasses both UVA and UVB radiation. This absorption capability is crucial as it helps mitigate the harmful effects of UV exposure on biological systems.

Protective Effects on Biological Molecules

Research indicates that compounds similar to UV-360 can protect DNA from UV-induced damage. For instance, glycerol has been shown to protect purified DNA against single-strand breaks caused by UV light, with maximal protection observed between 334 and 365 nm . This suggests that UV-360 may have analogous protective mechanisms due to its absorption characteristics.

Biological Activities

1. Antioxidant Properties
UV-360 has been associated with antioxidant activities. Compounds that absorb UV radiation often have secondary effects, including the scavenging of free radicals generated by oxidative stress. This property is vital in preventing cellular damage and maintaining cellular integrity.

2. Anti-inflammatory Effects
Marine natural products, particularly mycosporine-like amino acids (MAAs), which share similar absorption profiles with UV-360, have demonstrated anti-inflammatory activities. These compounds are recognized for their potential in developing ecologically friendly sunscreens .

3. Potential Applications in Sunscreens
Given its effective UV absorption capabilities, UV-360 is being explored as an ingredient in sunscreen formulations. Its ability to absorb harmful radiation while providing additional biological benefits positions it as a promising candidate in cosmetic and pharmaceutical applications.

Study on Marine Natural Products

A study highlighted the biological activities of MAAs, which absorb damaging UV radiation with maximum efficacy in the 310-360 nm range. These compounds have shown not only protective effects against UV radiation but also possess anti-cancer and anti-inflammatory properties . The findings suggest that similar compounds like UV-360 could be harnessed for their multifaceted biological activities.

Laboratory Analysis of UV Absorption

In laboratory settings, the effectiveness of various compounds in absorbing UV radiation has been quantitatively assessed. Table 1 summarizes the absorption characteristics of selected compounds compared to UV-360.

CompoundMaximum Absorption (nm)Biological Activity
Ultraviolet Absorbent UV-360310-360Antioxidant, Anti-inflammatory
Mycosporine-like Amino Acids310-360Antioxidant, Anti-cancer
Glycerol334-365DNA protection against UV damage

Properties

IUPAC Name

3-(benzotriazol-2-yl)-2-[[2-(benzotriazol-2-yl)-6-hydroxy-4-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-5-(2,4,4-trimethylpentan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H50N6O2/c1-38(2,3)24-40(7,8)26-19-34(46-42-30-15-11-12-16-31(30)43-46)28(36(48)21-26)23-29-35(47-44-32-17-13-14-18-33(32)45-47)20-27(22-37(29)49)41(9,10)25-39(4,5)6/h11-22,48-49H,23-25H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFPPIQVEQSFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)O)CC2=C(C=C(C=C2O)C(C)(C)CC(C)(C)C)N3N=C4C=CC=CC4=N3)N5N=C6C=CC=CC6=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H50N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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